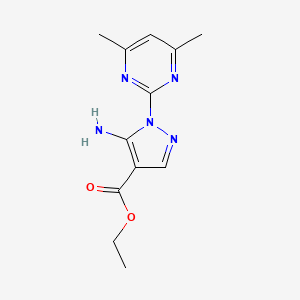

ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate

Übersicht

Beschreibung

Ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that has garnered interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. This compound features a pyrazole ring fused with a pyrimidine moiety, which contributes to its unique chemical properties and biological activities.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-hydrazino-4,6-dimethylpyrimidine with ethyl acetoacetate under acidic conditions. The reaction proceeds through the formation of an intermediate hydrazone, which subsequently cyclizes to form the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control over reaction conditions and improved yields. Additionally, solvent-free or green chemistry approaches may be employed to minimize environmental impact .

Analyse Chemischer Reaktionen

Types of Reactions

Ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The pyrazole ring can be reduced under hydrogenation conditions.

Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using palladium on carbon.

Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Reduced pyrazole derivatives.

Substitution: Alkylated or acylated pyrazole derivatives.

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Numerous studies have highlighted the anticancer potential of pyrazole derivatives, including ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate. Research indicates that this compound exhibits cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. For instance, in vitro studies demonstrated significant growth inhibition in human cancer cell lines, suggesting its potential as a lead compound for further development in cancer therapeutics .

Antimicrobial Properties

The antimicrobial activity of this compound has been explored against a range of bacterial and fungal pathogens. It was found to possess substantial inhibitory effects on Gram-positive and Gram-negative bacteria, as well as certain fungi. This property makes it a candidate for developing new antimicrobial agents to combat resistant strains .

Anti-inflammatory Effects

Research has also indicated that compounds with similar structures can exhibit anti-inflammatory properties. This compound may modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease .

Case Study 1: Synthesis and Biological Evaluation

A study conducted by researchers synthesized this compound and evaluated its biological activities. The compound was subjected to various assays to determine its anticancer properties against multiple cell lines. Results showed that it significantly inhibited cell growth at micromolar concentrations, showcasing its potential as an anticancer agent .

Case Study 2: Structure–Activity Relationship Studies

In another study focusing on structure–activity relationships (SAR), modifications to the ethyl 5-amino group were made to enhance the compound's efficacy against specific cancer types. The findings indicated that certain derivatives exhibited improved potency and selectivity towards cancer cells while maintaining low toxicity towards normal cells .

Wirkmechanismus

The mechanism of action of ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes, leading to disruption of essential metabolic pathways. In cancer cells, it may induce apoptosis by targeting specific signaling pathways .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- Ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-6-oxo-1,6-dihydro-1,2,4-triazine-3-carboxylate

- 1-(4,6-dimethylpyrimidin-2-yl)-5-amino-4H-3-arylpyrazoles

Uniqueness

Ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. Its combination of a pyrazole and pyrimidine moiety makes it a versatile scaffold for the development of new compounds with potential therapeutic and industrial applications .

Biologische Aktivität

Ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate (CAS Number: 91644-39-2) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly as an inhibitor in various cancer pathways. This article reviews the biological activity of this compound, focusing on its synthesis, pharmacological properties, and relevant case studies.

- Molecular Formula : C12H15N5O2

- Molecular Weight : 261.29 g/mol

- CAS Number : 91644-39-2

This compound has been studied primarily for its role as a pan-FGFR (Fibroblast Growth Factor Receptor) inhibitor. FGFRs are implicated in various cancers, and their aberrant activation can lead to tumor growth and metastasis. This compound exhibits nanomolar activity against FGFR1, FGFR2, and FGFR3, as well as specific gatekeeper mutants associated with drug resistance .

Anticancer Activity

Recent studies have demonstrated that this compound significantly inhibits the proliferation of several cancer cell lines. The following table summarizes the IC50 values for different cancer cell lines:

| Cell Line | IC50 (nM) |

|---|---|

| NCI-H520 (Lung Cancer) | 19 |

| SNU-16 (Gastric Cancer) | 59 |

| KATO III (Gastric Cancer) | 73 |

These results indicate potent anticancer activity, suggesting that this compound may serve as a promising candidate for further drug development targeting FGFR-related cancers .

Structure-Activity Relationship (SAR)

The structure of this compound is critical to its biological activity. Modifications to the pyrazole ring and the introduction of electron-donating or withdrawing groups can significantly alter its potency. For instance, compounds with electron-donating groups have shown enhanced activity compared to those with electron-withdrawing groups .

Study on FGFR Inhibition

A study published in Nature explored the efficacy of various derivatives of pyrazole compounds against FGFRs. This compound was among those tested and exhibited strong binding affinity and inhibitory effects on FGFRs. The study utilized X-ray crystallography to reveal that this compound irreversibly binds to FGFR1, confirming its potential as a therapeutic agent .

Cytotoxicity Evaluation

Another research effort evaluated the cytotoxic effects of this compound on multiple cancer cell lines. The findings indicated that it not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways. Notably, the compound increased p53 expression levels in MCF-7 breast cancer cells, further supporting its role in promoting programmed cell death .

Eigenschaften

IUPAC Name |

ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N5O2/c1-4-19-11(18)9-6-14-17(10(9)13)12-15-7(2)5-8(3)16-12/h5-6H,4,13H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXLVWGJEYPJEAG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=NC(=CC(=N2)C)C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00351140 | |

| Record name | ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91644-39-2 | |

| Record name | ethyl 5-amino-1-(4,6-dimethylpyrimidin-2-yl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00351140 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.